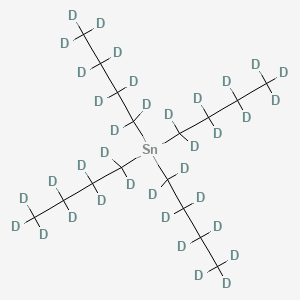

Tetra-N-butyl-D36-tin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*1,3-4H2,2H3;/i4*1D2,2D3,3D2,4D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCAKJKUYFLYFK-RELSAODYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[Sn](C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310973 | |

| Record name | Stannane, tetra(butyl-d9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358731-92-7 | |

| Record name | Stannane, tetra(butyl-d9)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=358731-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannane, tetra(butyl-d9)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of Tetra-n-butyl-d36-tin

Abstract

This technical guide provides an in-depth exploration of Tetra-n-butyl-d36-tin (C₁₆D₃₆Sn), a perdeuterated organotin compound of significant interest to researchers in analytical chemistry, drug development, and environmental science. This document details a robust synthetic protocol, thorough characterization of its physicochemical and spectroscopic properties, and a practical guide to its application as an internal standard for the quantitative analysis of organotin compounds. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize, characterize, and utilize this valuable analytical tool.

Introduction: The Significance of Deuterated Organotin Compounds

Organotin compounds, a class of organometallic chemicals with at least one tin-carbon bond, have found widespread use as PVC stabilizers, catalysts, and biocides.[1][2] Their prevalence, however, has also led to environmental contamination, necessitating sensitive and accurate analytical methods for their detection and quantification.[3] this compound, the fully deuterated analog of tetra-n-butyltin, serves as an invaluable tool in these analytical endeavors.[4]

The substitution of hydrogen with its heavier, stable isotope, deuterium, imparts a significant mass difference without appreciably altering the chemical properties of the molecule. This isotopic labeling makes this compound an ideal internal standard for mass spectrometry-based quantification methods, allowing for precise correction of matrix effects and variations in instrument response.[5] Furthermore, its unique spectroscopic signature provides a clear window for assessing the degree of deuteration and studying reaction mechanisms.

This guide will first detail the synthesis of this compound via a modified Grignard reaction, followed by a comprehensive characterization of its properties. Finally, a practical application in quantitative analysis will be presented to illustrate its utility in a research setting.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the reaction of a deuterated Grignard reagent with tin(IV) chloride.[4][6] This method, adapted from established procedures for non-deuterated organotin compounds, offers high yields and purity.[7] The cornerstone of this synthesis is the initial preparation of the fully deuterated Grignard reagent, n-butyl-d9-magnesium bromide, from n-butyl-d9-bromide.[4]

Synthetic Workflow

The overall synthetic scheme can be visualized as a two-step process, often performed as a one-pot reaction.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

n-Butyl-d9-bromide (C₄D₉Br)

-

Magnesium turnings

-

Tin(IV) chloride (SnCl₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Toluene (optional, as co-solvent)

-

Dilute hydrochloric acid

-

Saturated aqueous ammonium chloride

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.05 molar equivalents relative to n-butyl-d9-bromide).

-

Add a small amount of anhydrous diethyl ether to cover the magnesium.

-

In the dropping funnel, prepare a solution of n-butyl-d9-bromide (1.0 molar equivalent) in anhydrous diethyl ether.

-

Add a small portion of the n-butyl-d9-bromide solution to the magnesium to initiate the reaction. The reaction is indicated by the solution turning cloudy and the ether beginning to reflux.

-

Once the reaction has started, add the remaining n-butyl-d9-bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Alkylation of Tin(IV) Chloride:

-

Cool the Grignard reagent solution in an ice bath.

-

Prepare a solution of tin(IV) chloride (0.25 molar equivalents relative to n-butyl-d9-bromide) in anhydrous diethyl ether or a mixture with toluene.[7]

-

Add the tin(IV) chloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux. A white precipitate of magnesium salts will form.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, followed by refluxing for 2-3 hours to drive the reaction to completion.[7]

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Slowly and carefully add a saturated aqueous solution of ammonium chloride to quench any unreacted Grignard reagent and to hydrolyze the magnesium salts.[8] Alternatively, dilute hydrochloric acid can be used.[7]

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether (2-3 times).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and concentrate the solution under reduced pressure to remove the solvent.

-

Purify the crude product by vacuum distillation. Collect the fraction boiling at approximately 142-145 °C at 7 mmHg.[7]

-

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its proper handling, characterization, and application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its non-deuterated analog for comparison.

| Property | This compound | Tetra-n-butyltin |

| Molecular Formula | C₁₆D₃₆Sn | C₁₆H₃₆Sn |

| Molecular Weight | 383.39 g/mol [9] | 347.17 g/mol [10] |

| CAS Number | 358731-92-7[9] | 1461-25-2[10] |

| Appearance | Colorless liquid | Colorless liquid[10] |

| Density | 1.165 g/mL at 25 °C[9] | 1.057 g/mL at 25 °C[10] |

| Boiling Point | 145 °C (lit.)[11] | 127-145 °C at 10 mmHg (lit.)[10] |

| Melting Point | Not specified | -97 °C (lit.)[10] |

| Solubility | Insoluble in water; soluble in most organic solvents | Insoluble in water; soluble in most organic solvents[10] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity, purity, and isotopic enrichment of synthesized this compound.

-

¹H NMR: For a fully deuterated sample, the ¹H NMR spectrum should show a virtual absence of signals in the regions corresponding to the butyl protons. Any residual proton signals can be integrated to quantify the degree of deuteration. The chemical shifts of these residual protons are expected to be very similar to their non-deuterated counterparts in tetra-n-butyltin, which typically appear as multiplets in the range of 0.8-1.6 ppm.

-

¹³C NMR: The ¹³C NMR spectrum provides direct information about the carbon skeleton. Due to the deuterium substitution, the carbon signals will be split into multiplets due to C-D coupling, and there will be a slight upfield isotopic shift compared to the non-deuterated analog.[12] For tetra-n-butyltin, the typical ¹³C chemical shifts are approximately 13.6 (CH₃), 27.4 (CH₂), 29.2 (CH₂), and 9.7 (CH₂ attached to Sn) ppm.

-

¹¹⁹Sn NMR: ¹¹⁹Sn NMR is a powerful tool for characterizing organotin compounds. The chemical shift is highly sensitive to the coordination environment of the tin atom.[7] For tetra-alkyltin compounds like tetra-n-butyltin, the ¹¹⁹Sn chemical shift is typically observed in the upfield region of the spectrum, with tetramethyltin often used as a reference at 0 ppm.[13]

Mass spectrometry is a primary technique for confirming the molecular weight and isotopic distribution of this compound.

-

Molecular Ion: The mass spectrum will show a characteristic isotopic cluster for the molecular ion [C₁₆D₃₆Sn]⁺, with the most abundant peaks corresponding to the major isotopes of tin. The calculated molecular weight is approximately 383.39 g/mol .

-

Fragmentation Pattern: The fragmentation of tetra-alkyltin compounds in electron ionization (EI) mass spectrometry typically involves the successive loss of butyl radicals.[14] For this compound, the expected fragmentation pathway would be:

-

[Sn(C₄D₉)₄]⁺ → [Sn(C₄D₉)₃]⁺ + •C₄D₉

-

[Sn(C₄D₉)₃]⁺ → [Sn(C₄D₉)₂]⁺ + •C₄D₉

-

[Sn(C₄D₉)₂]⁺ → [Sn(C₄D₉)]⁺ + •C₄D₉

-

The resulting fragment ions will also exhibit the characteristic isotopic pattern of tin.

Application in Quantitative Analysis: Internal Standard in GC-MS

The primary application of this compound is as an internal standard for the quantitative analysis of other organotin compounds by gas chromatography-mass spectrometry (GC-MS).[15] Its chemical similarity to the analytes of interest ensures that it behaves similarly during sample preparation and analysis, while its mass difference allows for clear differentiation in the mass spectrometer.

Rationale for Use as an Internal Standard

An ideal internal standard should:

-

Be chemically similar to the analyte.

-

Not be present in the original sample.

-

Be clearly resolved from the analyte and other sample components.

-

Elute near the analyte of interest.

This compound meets these criteria for the analysis of other butyltin and organotin compounds. By adding a known amount of the deuterated standard to every sample and calibration standard, variations in sample injection volume, extraction efficiency, and instrument response can be effectively normalized.[15]

Experimental Workflow for Organotin Analysis

The following workflow outlines the use of this compound as an internal standard for the analysis of organotin compounds in a sample matrix (e.g., environmental water or toy materials).[15]

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Protocol for Preparation of Internal Standard Solution

A stock solution of this compound is prepared by accurately weighing the compound and dissolving it in a suitable solvent, such as methanol, to a known concentration (e.g., 1000 mg/L).[15] This stock solution can then be diluted to a working concentration (e.g., 2 mg/L) for spiking into samples and calibration standards.[15]

Conclusion

This compound is a powerful and versatile tool for researchers engaged in the analysis of organotin compounds. Its synthesis, while requiring careful handling of air- and moisture-sensitive reagents, is achievable through established organometallic procedures. The distinct physicochemical and spectroscopic properties arising from its perdeuterated structure make it an excellent internal standard for enhancing the accuracy and reliability of quantitative analytical methods. The detailed protocols and characterization data provided in this guide are intended to facilitate the successful synthesis and application of this important compound in the scientific community.

References

- BenchChem. (n.d.). This compound | 358731-92-7. Retrieved from a relevant scientific supplier's website.

- Frankland, E. (1849). On the isolation of the organic radicals. Quarterly Journal of the Chemical Society of London, 2(3), 263–296.

- Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. (2024). Analytical and Bioanalytical Chemistry Research, 11(4), 463-474.

- ResearchGate. (n.d.). EXPERIMENT SEVEN.

- Google Patents. (n.d.). CN1962670A - Tetrabutyl tin preparation method.

- IMSERC. (n.d.). NMR Periodic Table: Tin NMR. Retrieved from a university's analytical facility website.

-

Sigma-Aldrich. (n.d.). Tetrabutyl-d36-tin. Retrieved from .

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Agilent Technologies. (2014). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3.

- Crich, D., & Sun, S. (1996). A Practical Method for the Removal of Organotin Residues from Reaction Mixtures. The Journal of Organic Chemistry, 61(21), 7200–7201.

- LookChem. (2020). An efficient method for removing organotin impurities.

- Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.

- Wikipedia. (n.d.). Organotin chemistry.

- University of Rochester. (n.d.). Workup for Removing Tin Byproducts. Retrieved from a university's chemistry department website.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15098, Tetrabutyltin.

- ALS. (n.d.). Analysis of organotin compounds.

-

ChemicalBook. (n.d.). This compound | 358731-92-7. Retrieved from .

- Wikipedia. (n.d.). Tetrabutyltin.

- PubChem. (n.d.). Tetrabutyltin.

-

LGC Standards. (n.d.). This compound | CAS 358731-92-7. Retrieved from .

-

Sigma-Aldrich. (n.d.). Tetra-n-butyltin for synthesis. Retrieved from .

-

ChemicalBook. (n.d.). This compound Chemical Properties,Uses,Production. Retrieved from .

Sources

- 1. researchgate.net [researchgate.net]

- 2. organicchemistrydata.org [organicchemistrydata.org]

- 3. researchgate.net [researchgate.net]

- 4. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. TETRABUTYLTIN(1461-25-2) 1H NMR spectrum [chemicalbook.com]

- 7. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 8. researchgate.net [researchgate.net]

- 9. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 10. TETRABUTYLTIN | 1461-25-2 [chemicalbook.com]

- 11. Tetrabutyltin - Wikipedia [en.wikipedia.org]

- 12. scs.illinois.edu [scs.illinois.edu]

- 13. (Sn) Tin NMR [chem.ch.huji.ac.il]

- 14. analchemres.org [analchemres.org]

- 15. www2.gov.bc.ca [www2.gov.bc.ca]

"physicochemical characteristics of deuterated tetrabutyltin"

An In-Depth Technical Guide to the Physicochemical Characteristics of Deuterated Tetrabutyltin

Abstract

Deuterium-labeled compounds are indispensable tools in modern scientific research, offering unique insights into reaction mechanisms, metabolic pathways, and analytical quantification.[1][2] Deuterated tetrabutyltin, a heavy-isotope-labeled analogue of the widely used organotin reagent, serves as a critical internal standard in mass spectrometry-based analyses and as a mechanistic probe in organometallic chemistry.[3][4][5] The substitution of protium (¹H) with deuterium (²H or D) introduces subtle yet significant changes to the molecule's physicochemical properties, stemming from the kinetic isotope effect and the increased molecular mass.[6][7] This guide provides a comprehensive exploration of the synthesis, characterization, and core physicochemical properties of deuterated tetrabutyltin, grounded in established analytical principles and experimental protocols.

Introduction: The Rationale for Deuteration in Organotin Chemistry

Tetrabutyltin, Sn(C₄H₉)₄, is a foundational organotin compound, serving as a precursor for biocides, polymer stabilizers, and catalysts.[8] The strategic replacement of hydrogen atoms with deuterium on the butyl chains yields deuterated tetrabutyltin (e.g., tetrabutyltin-d₃₆). This isotopic substitution, while chemically conservative, profoundly impacts the molecule's utility in research and development for several key reasons:

-

Mass Spectrometry Internal Standards: In quantitative analysis using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), co-eluting internal standards are essential for accurate quantification. Deuterated analogues are ideal as they exhibit nearly identical chromatographic behavior to their non-deuterated counterparts but are easily distinguished by their higher mass-to-charge (m/z) ratio.[4][5]

-

Mechanistic Elucidation: The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference can alter the rate of reactions involving the cleavage of this bond, an effect known as the Kinetic Isotope Effect (KIE).[7] Studying the KIE with deuterated tetrabutyltin can reveal critical details about reaction transition states and pathways.

-

Metabolic Pathway Tracing: In toxicological and environmental studies, deuterated compounds are used to trace the metabolic fate of the parent molecule. The deuterium label acts as a non-radioactive tag, allowing researchers to follow the biotransformation and degradation products.[2][9]

This guide will detail the essential physicochemical characteristics that underpin these applications, providing both theoretical grounding and practical, field-tested protocols for their validation.

Synthesis and Isotopic Purity Verification

The synthesis of deuterated tetrabutyltin typically adapts established methods for organotin compounds, such as the Grignard or Wurtz reactions, using a deuterated starting material.[10][11] A common and reliable approach involves the reaction of tin(IV) chloride with a deuterated Grignard reagent.

Experimental Protocol: Synthesis via Grignard Reaction

-

Reagent Preparation: Prepare a deuterated Grignard reagent (e.g., n-butyl-d₉-magnesium bromide) by reacting deuterated 1-bromobutane (n-butyl-d₉-bromide) with magnesium turnings in anhydrous diethyl ether under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reaction: Slowly add a solution of tin(IV) chloride (SnCl₄) in anhydrous toluene to the prepared Grignard reagent at 0 °C. The stoichiometry must be carefully controlled to ensure complete substitution.

-

Quenching & Extraction: After the reaction is complete (monitored by GC), the mixture is quenched with a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation to yield pure deuterated tetrabutyltin.[12]

Caption: Workflow for the synthesis of deuterated tetrabutyltin.

Verification of Isotopic Incorporation and Purity

The primary technique for confirming successful deuteration and assessing chemical purity is Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS).

-

Mass Spectrometry (MS): Electron Ionization (EI) MS will show a molecular ion (M⁺) peak corresponding to the mass of the deuterated molecule. For example, the monoisotopic mass of non-deuterated tetrabutyltin (¹²C₁₆¹H₃₆¹²⁰Sn) is approximately 348.18 Da.[13] For a fully deuterated analogue (¹²C₁₆²H₃₆¹²⁰Sn), the mass would increase by ~36 Da. The fragmentation pattern will also be altered, providing a structural fingerprint.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions. The success of the deuteration is indicated by the disappearance or significant reduction of signals corresponding to the butyl protons. ¹³C and ¹¹⁹Sn NMR can also be used, which will show small isotopic shifts upon deuteration.[14][15]

Core Physicochemical Properties

The introduction of deuterium alters several key physical and chemical properties compared to the standard protium-containing compound.

| Property | Non-Deuterated Tetrabutyltin | Expected for Deuterated Tetrabutyltin | Rationale / Causality |

| Molecular Formula | C₁₆H₃₆Sn | C₁₆D₃₆Sn (example) | Isotopic substitution of Hydrogen (H) with Deuterium (D). |

| Molecular Weight | ~347.17 g/mol [16] | Increased (e.g., ~383.5 g/mol for d₃₆) | Deuterium is approximately twice the mass of protium.[6] |

| Boiling Point | 145 °C @ 10 Torr[13][16] | Slightly higher | Increased molecular mass leads to stronger van der Waals forces. |

| Density | 1.054 g/cm³ @ 20 °C[16] | Slightly higher | The C-D bond is slightly shorter and stronger than the C-H bond, leading to a more compact molecular volume for the same number of atoms, coupled with higher mass. |

| Refractive Index | 1.4727 @ 20 °C[13] | Slightly different | Changes in molecular polarizability due to isotopic substitution. |

| Solubility | Insoluble in water; miscible with organic solvents.[10][12] | Effectively unchanged | Polarity is not significantly altered by deuteration. |

Spectroscopic Characterization

Spectroscopic analysis provides the most definitive characterization of deuterated tetrabutyltin, revealing the direct consequences of isotopic substitution at the molecular level.

Caption: Analytical workflow for the characterization of deuterated tetrabutyltin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a cornerstone for verifying deuteration.

-

¹H NMR: The most direct evidence of successful deuteration is the absence of signals in the regions where butyl protons would normally appear. Any residual signals indicate incomplete deuteration.

-

¹³C NMR: The resonance of carbon atoms bonded to deuterium will be affected. The signal may appear as a multiplet due to C-D coupling, and it will be shifted slightly upfield (a secondary isotope effect).[15]

-

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most common.[17] The chemical shift of ¹¹⁹Sn is sensitive to its electronic environment, and deuteration of the butyl chains will cause a small but measurable isotope shift.[14]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve an accurately weighed sample (~10-20 mg) of deuterated tetrabutyltin in a deuterated NMR solvent (e.g., 0.5 mL of chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Acquire spectra at a constant, regulated temperature (e.g., 298 K).

-

¹H Spectrum Acquisition: Acquire a quantitative ¹H NMR spectrum. The absence of signals between ~0.8 and 1.6 ppm confirms deuteration. Integrate any residual proton signals against a known internal standard to calculate the degree of deuteration.

-

¹³C and ¹¹⁹Sn Spectra Acquisition: Acquire proton-decoupled ¹³C and ¹¹⁹Sn spectra. Compare the chemical shifts to a reference spectrum of non-deuterated tetrabutyltin to identify and quantify the isotope shifts.[14]

Infrared (IR) Spectroscopy

IR spectroscopy is highly sensitive to the change in vibrational energy between C-H and C-D bonds.

The vibrational frequency of a bond is related to its force constant and the reduced mass of the atoms involved. Because deuterium has a greater mass than protium, the C-D bond vibrates at a lower frequency than the C-H bond.[18]

-

C-H Stretch: Typically observed in the 2850-3000 cm⁻¹ region.

-

C-D Stretch: Predicted and observed in the ~2100-2250 cm⁻¹ region.[19]

The IR spectrum of deuterated tetrabutyltin should show a significant reduction or complete absence of absorption bands in the C-H stretching region and the appearance of new, strong bands in the C-D stretching region.[20]

Experimental Protocol: FTIR Analysis

-

Sample Preparation: As tetrabutyltin is a liquid, the simplest method is to prepare a thin film. Place a single drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Background Spectrum: Run a background scan with the empty salt plates in the sample holder to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Process the resulting spectrum (absorbance vs. wavenumber). Identify the characteristic C-D stretching frequencies and confirm the absence of C-H stretches.

Mass Spectrometry (MS)

MS provides definitive information on molecular weight and is crucial for confirming isotopic purity.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the deuterated tetrabutyltin (~10-100 µg/mL) in a high-purity volatile solvent such as hexane or ethyl acetate.

-

GC Separation: Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5ms). Use a temperature program that provides good separation of the analyte from any solvent impurities or byproducts. Helium is typically used as the carrier gas.[3]

-

MS Detection: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV.[3] Acquire data in full scan mode to observe the molecular ion and fragmentation pattern.

-

Data Analysis:

-

Molecular Ion (M⁺): Identify the molecular ion peak. Its m/z value should correspond to the calculated mass of the deuterated molecule.

-

Isotopic Distribution: Examine the isotopic pattern of the molecular ion. The distribution should match the theoretical pattern for a molecule containing the specified number of deuterium atoms and the natural abundance of tin isotopes.[17]

-

Fragmentation: Analyze the fragmentation pattern. The loss of deuterated butyl fragments will result in fragment ions with m/z values different from those of the non-deuterated analogue.

-

Conclusion

The physicochemical properties of deuterated tetrabutyltin are subtly but significantly different from its protium analogue. The increase in molecular weight directly impacts bulk properties like density and boiling point. More profoundly, isotopic substitution provides a distinct spectroscopic signature, characterized by the absence of ¹H NMR signals, altered ¹³C and ¹¹⁹Sn NMR chemical shifts, the appearance of C-D vibrational modes in the IR spectrum, and a predictable mass shift in the mass spectrum. A rigorous, multi-technique analytical approach is essential to validate the synthesis and confirm the isotopic purity of this critical research tool. The protocols and principles outlined in this guide provide a self-validating framework for researchers and drug development professionals to confidently characterize and deploy deuterated tetrabutyltin in their applications.

References

-

CAS Common Chemistry. (n.d.). Tetrabutyltin. CAS, a division of the American Chemical Society. Retrieved January 11, 2026, from [Link]

-

Sciencemadness Wiki. (2020, November 1). Tetrabutyltin. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabutyltin. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

-

LookChem. (n.d.). Tetrabutyltin. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025, August 5). Precision isotopic analysis of organotin compounds by high-resolution NMR spectroscopy. Retrieved January 11, 2026, from [Link]

-

WIPO Patentscope. (2023, January 5). WO/2023/278109 DEUTERATED ORGANOTIN COMPOUNDS, METHODS OF SYNTHESIS AND RADIATION PATTERNING. Retrieved January 11, 2026, from [Link]

- Di Girolamo, F., et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical and Bioanalytical Chemistry Research, 11(4), 463-474.

-

PubMed. (n.d.). Species-specific isotope dilution analysis of mono-, di, and tri-butyltin compounds in sediment using gas chromatography-inductively coupled plasma mass spectrometry with synthesized 118Sn-enriched butyltins. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025, August 6). The small‐scale preparation and NMR characterization of isotopically enriched organotin compounds. Retrieved January 11, 2026, from [Link]

-

PubMed. (n.d.). Determination of Butyltin Compounds in Environmental Samples by Isotope-Dilution GC-ICP-MS. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Tin. Retrieved January 11, 2026, from [Link]

-

PubMed. (2006, March 23). Magnetic isotope effect in the photolysis of organotin compounds. Retrieved January 11, 2026, from [Link]

-

PubMed. (2015, November 7). Study of the Degradation of Butyltin Compounds in Surface Water Samples Under Different Storage Conditions Using Multiple Isotope Tracers and GC-MS/MS. Retrieved January 11, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis, Characterization, and Biological Studies of Organotin(IV) Derivatives with o- or p-hydroxybenzoic Acids. PMC. Retrieved January 11, 2026, from [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Biological Studies of Some Organotin Compounds: A Review. Retrieved January 11, 2026, from [Link]

-

University of Ottawa. (n.d.). Isotope shifts and other isotope effects. Retrieved January 11, 2026, from [Link]

-

Bioscientia. (2023, March 8). Deuterated Drugs. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Investigating surfaces by infrared spectroscopy combined with hydrogen- deuterium isotope exchange: H/D ATR FTIR analysis of amino groups. Retrieved January 11, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Utility of the deuterated compounds described in this study for the synthesis of organic molecules. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025, August 6). Electrospray tandem mass spectrometric measurements of organotin compounds. Retrieved January 11, 2026, from [Link]

-

Wikipedia. (n.d.). Tetrabutyltin. Retrieved January 11, 2026, from [Link]

-

YouTube. (2013, March 4). The effect of deuteration on an infrared spectrum. Retrieved January 11, 2026, from [Link]

-

University of California, Santa Barbara. (2018, October 18). Applications of Deuterium-Labelled Compounds in Total Synthesis and Drug Development. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). CN118955232A - A method for synthesizing deuterated aromatic compounds.

-

National Center for Biotechnology Information. (2022, October 4). Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer. PMC. Retrieved January 11, 2026, from [Link]

-

Macmillan Group, Princeton University. (2014, February 27). Applications and Synthesis of Deuterium-Labeled Compounds. Retrieved January 11, 2026, from [Link]

-

PubMed. (2018, February 12). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Retrieved January 11, 2026, from [Link]

-

NIST. (n.d.). Quantitative Infrared Database. NIST WebBook. Retrieved January 11, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared Spectroscopy Index. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (2025, August 6). THE INFRARED ABSORPTION SPECTRA OF DEUTERATED ESTERS: I. METHYL ACETATE. Retrieved January 11, 2026, from [Link]

Sources

- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 2. Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. analchemres.org [analchemres.org]

- 4. Species-specific isotope dilution analysis of mono-, di, and tri-butyltin compounds in sediment using gas chromatography-inductively coupled plasma mass spectrometry with synthesized 118Sn-enriched butyltins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Determination of butyltin compounds in environmental samples by isotope-dilution GC-ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioscientia.de [bioscientia.de]

- 7. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 8. Tetrabutyltin - Wikipedia [en.wikipedia.org]

- 9. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrabutyltin - Sciencemadness Wiki [sciencemadness.org]

- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 12. TETRABUTYLTIN CAS#: 1461-25-2 [m.chemicalbook.com]

- 13. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Isotope shifts and other isotope effects [chem.ch.huji.ac.il]

- 16. CAS Common Chemistry [commonchemistry.cas.org]

- 17. Tin - Wikipedia [en.wikipedia.org]

- 18. youtube.com [youtube.com]

- 19. researchgate.net [researchgate.net]

- 20. ispc-conference.org [ispc-conference.org]

The Quintessential Guide to Tetra-N-butyl-D36-tin (CAS: 358731-92-7): A Senior Application Scientist's Perspective on High-Precision Organotin Analysis

Foreword: The Imperative for Precision in Organotin Analysis

In the realm of environmental monitoring, food safety, and toxicology, the accurate quantification of organotin compounds, such as the notoriously persistent tributyltin (TBT), is of paramount importance. These compounds, legacy pollutants from their use as biocides in antifouling paints and as PVC stabilizers, pose significant ecological and health risks even at trace levels.[1] The analytical challenge lies not only in achieving low detection limits but also in navigating the complexities of varied and often "dirty" sample matrices. It is in this context that the role of stable isotope-labeled internal standards becomes not just beneficial, but indispensable for robust and defensible data. This guide provides an in-depth technical exploration of Tetra-N-butyl-D36-tin, a perdeuterated internal standard, designed to empower researchers, scientists, and drug development professionals with the knowledge to achieve the highest echelon of analytical accuracy through isotope dilution mass spectrometry.

Section 1: Unveiling this compound - The Gold Standard Internal Standard

This compound is an isotopically labeled organotin compound where all 36 hydrogen atoms on the four butyl chains have been replaced with deuterium.[2] This complete deuteration results in a significant mass shift (+36 Da) from its non-deuterated counterpart, tetrabutyltin, making it an ideal internal standard for mass spectrometry-based analytical techniques.[3] Its IUPAC name is tetrakis(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)stannane.[4][5]

The core principle behind its utility lies in the near-identical physicochemical properties to the native analyte.[6] As a "perfect" internal standard, it co-elutes during chromatography and experiences the same ionization efficiency (or suppression/enhancement) in the mass spectrometer's ion source as the target organotin compounds.[7] This mimicry allows for the correction of analyte loss during sample preparation and for variations in instrument response, which is a cornerstone of high-quality quantitative analysis.[8][9]

Physicochemical Properties

The properties of this compound are closely related to its non-deuterated analog, tetrabutyltin. The primary difference is the increased molecular weight due to the deuterium labeling.

| Property | Value (this compound) | Value (Tetrabutyltin) | Reference(s) |

| CAS Number | 358731-92-7 | 1461-25-2 | [2] |

| Molecular Formula | C₁₆D₃₆Sn | C₁₆H₃₆Sn | [2] |

| Molecular Weight | 383.39 g/mol | 347.17 g/mol | [3][10] |

| Appearance | Colorless to slightly yellow liquid | Colorless to slightly yellow liquid | [11] |

| Boiling Point | ~145 °C at 10 mmHg | 145 °C at 10 mmHg | [3][11][12] |

| Density | ~1.165 g/mL at 25 °C | 1.057 g/mL at 25 °C | [3][10] |

| Solubility | Insoluble in water; soluble in most organic solvents | Insoluble in water; soluble in most organic solvents | [10][11] |

| Isotopic Purity | Typically ≥98 atom % D | N/A | [3] |

| Chemical Purity | Typically ≥98% | N/A | [3] |

Section 2: Synthesis and Characterization - A Mark of Quality

The synthesis of this compound is a multi-step process that demands meticulous control to ensure high isotopic enrichment and chemical purity. The most common and effective route involves a Grignard reaction.[2]

Synthetic Pathway Overview

The synthesis hinges on the preparation of a perdeuterated Grignard reagent, n-butyl-d9-magnesium bromide, which is then reacted with tin(IV) chloride.[2]

Caption: Synthetic pathway for this compound.

Detailed Synthesis Protocol

-

Step 1: Preparation of n-butyl-d9-magnesium bromide (Grignard Reagent)

-

To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium surface.

-

In the dropping funnel, place a solution of n-butyl-d9 bromide in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Add a small amount of the bromide solution to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining n-butyl-d9 bromide solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.[13]

-

-

Step 2: Synthesis of this compound

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Add a solution of tin(IV) chloride in anhydrous ether dropwise to the Grignard reagent with vigorous stirring. A molar ratio of at least 4:1 of the Grignard reagent to tin(IV) chloride is crucial.[2]

-

Control the addition rate to maintain the reaction temperature, as this step is highly exothermic.[2]

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours, followed by a gentle reflux for 1 hour to drive the reaction to completion.

-

Cool the reaction mixture and carefully quench it by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure this compound.[2]

-

Quality Control: Ensuring Isotopic and Chemical Purity

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the degree of deuteration by quantifying any residual proton signals. In a high-purity sample, these signals should be virtually absent.[2]

-

Mass Spectrometry (MS): GC-MS analysis confirms the molecular weight and isotopic distribution, providing a mass shift of +36 Da compared to the unlabeled analog.[3] The isotopic pattern of the tin atom should also be verified.

Section 3: Application in Isotope Dilution Mass Spectrometry (IDMS)

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical method that provides the highest level of accuracy and precision.[14] this compound is a cornerstone for IDMS analysis of organotin compounds.

The Principle of Isotope Dilution

Caption: The workflow of Isotope Dilution Mass Spectrometry.

The method involves adding a known amount of this compound to the sample at the very beginning of the analytical workflow. The labeled standard and the native analyte are assumed to behave identically during extraction, cleanup, and analysis. By measuring the ratio of the native analyte to the labeled standard in the final extract using a mass spectrometer, the initial concentration of the native analyte in the sample can be accurately calculated, irrespective of any sample losses during the procedure.

Section 4: A Field-Proven Protocol: Analysis of Butyltins in Sediment by GC-MS

This protocol outlines a robust method for the simultaneous determination of monobutyltin (MBT), dibutyltin (DBT), and tributyltin (TBT) in sediment samples using this compound as an internal standard for TBT and other appropriate standards for MBT and DBT if necessary.

Step-by-Step Experimental Workflow

-

Sample Preparation and Spiking:

-

Weigh approximately 2-5 g of homogenized, freeze-dried sediment into a centrifuge tube.

-

Spike the sample with a known amount of this compound solution (and other internal standards as needed). The spiking level should be chosen to be in the mid-range of the expected analyte concentration.

-

Allow the spiked sample to equilibrate for at least 30 minutes.

-

-

Extraction:

-

Add an appropriate extraction solvent. A common choice is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like methanol or diethyl ether, often with the addition of an acid (e.g., HCl or acetic acid) to facilitate the extraction of the more polar butyltins.[15] An 80:20 mixture of diethyl ether:hexane with 0.2% tropolone is also effective.[16]

-

Extract the sample using ultrasonication for approximately 30-60 minutes.[15]

-

Centrifuge the sample to separate the solid and liquid phases.

-

Carefully transfer the supernatant (the extract) to a clean tube.

-

Repeat the extraction process on the sediment pellet and combine the supernatants.

-

-

Derivatization:

-

To make the polar MBT and DBT species volatile for GC analysis, a derivatization step is necessary. Ethylation using sodium tetraethylborate (NaBEt₄) is a common and effective method.[16]

-

Buffer the extract to a pH of around 4.5-5.0 using an acetate buffer.[17]

-

Add a freshly prepared solution of NaBEt₄ and vortex the mixture for 30 minutes to allow the derivatization reaction to complete.[17]

-

The derivatized, non-polar butyltin species will remain in the organic phase.

-

-

Cleanup:

-

For complex matrices like sediment, a cleanup step may be required to remove interferences. This can be achieved using solid-phase extraction (SPE) with a silica gel or Florisil cartridge.[16]

-

Elute the derivatized analytes from the cartridge with a suitable solvent like hexane.

-

Concentrate the final extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.[15]

-

Injector: Splitless mode with an injection volume of 1 µL.

-

Temperature Program: An optimized temperature gradient is crucial for separating the derivatized butyltins. A typical program might start at 50-60°C, hold for 1-2 minutes, then ramp at 10-15°C/min to 280-300°C, and hold for 5-10 minutes.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.[15]

-

Acquisition Mode: Selected Ion Monitoring (SIM) for maximum sensitivity and selectivity.

-

Ions to Monitor: The choice of ions is critical and should be based on the mass spectra of the ethylated derivatives of the analytes and the internal standard.

-

-

Expected Mass Spectral Fragmentation

The fragmentation of tetra-alkyltin compounds in EI-MS is characterized by the successive loss of alkyl groups. For tetrabutyltin, the primary fragmentation pathway involves the loss of a butyl radical to form the stable tributyltin cation ([Sn(C₄H₉)₃]⁺).

Caption: Expected primary fragmentation of this compound.

For quantitative analysis, the following ions would be monitored:

| Compound | Derivatized Form | Likely Monitored Ions (m/z) |

| Monobutyltin (MBT) | Ethylated MBT | Characteristic ions of the ethylated species |

| Dibutyltin (DBT) | Ethylated DBT | Characteristic ions of the ethylated species |

| Tributyltin (TBT) | Ethylated TBT | Characteristic ions of the ethylated species |

| This compound (IS) | N/A | Ions corresponding to [Sn(C₄D₉)₃]⁺ |

Section 5: Safety and Handling of Organotin Compounds

Organotin compounds are toxic and should be handled with extreme care in a well-ventilated laboratory, preferably within a fume hood.[18] They can be absorbed through the skin, and some are irritants to the skin and respiratory tract.[16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: Dispose of waste containing organotin compounds in accordance with local, state, and federal regulations.

Conclusion: The Path to Unimpeachable Data

This compound is more than just a reagent; it is a critical tool that underpins the reliability and accuracy of trace-level organotin analysis. By embracing the principles of isotope dilution and employing robust, well-validated analytical methods as outlined in this guide, researchers can confidently generate data that is not only precise but also defensible. As a Senior Application Scientist, my experience has consistently shown that the initial investment in high-purity, stable isotope-labeled internal standards pays significant dividends in the quality and integrity of the final analytical results.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15098, Tetrabutyltin. Retrieved from [Link]

-

Fang, M., & Cadwallader, K. R. (n.d.). Improved synthesis of deuterium-labeled alkyl pyrazines for use in stable isotope dilution analysis. Illinois Experts. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

-

Pearson. (n.d.). Show how to make these deuterium-labeled compounds, using CD3MgBr.... Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025, November 8). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

- Kirby, C., et al. (2015). Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry.

- South American Journal of Clinical Research. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

- Rodríguez-González, P., et al. (2005). Isotope dilution analysis as a definitive tool for the speciation of organotin compounds.

-

Pearson. (n.d.). Show how to make these deuterium-labeled compounds, using CD3MgBr.... Retrieved from [Link]

-

Government of British Columbia. (2021, March 11). Organotins in Sediment/Soil by GC with MS Detection - PBM. Retrieved from [Link]

- Analytica Chimica Acta. (2024, September). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytica Chimica Acta, 11(4), 463-474.

- Alonso, E., et al. (2006). Isotope dilution GC-MS routine method for the determination of butyltin compounds in water. Analytical and Bioanalytical Chemistry, 384(4), 908-14.

-

The Royal Society of Chemistry. (2011, January 24). Chapter 3: Labelling with Deuterium and Tritium. Retrieved from [Link]

-

Asymmetric Catalyst. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Electrospray mass spectra of tributyltin chloride 2 recorded with.... Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71309049, Stannane, tetra(butyl-d9)-. Retrieved from [Link]

-

Agilent Technologies. (2014, May 29). Determination of Organotin Compounds in Toy Materials by Agilent 5977A GC/MSD to Meet European Regulation EN71-3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Rapid Communications in Mass Spectrometry. (2003). Trace determination of organotin compounds in water, sediment and mussel samples by low-pressure gas chromatography coupled to tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 17(22), 2586-2594.

- PLoS One. (2021, June 25). Identification of fragment ions produced by the decomposition of tetramethyltin and the production of low-energy Sn+ ion beam. PLoS One, 16(6), e0253870.

-

LCGC International. (n.d.). Determining Organotin Compounds in Marine Water and Sediment Samples using HS-SPME–GC–FID. Retrieved from [Link]

-

ResearchGate. (n.d.). MS fragmentation of tributyltin chloride (A), triphenyltin chloride (B) and tetraphenyltin (C). Retrieved from [Link]

-

Journal of Analytical Atomic Spectrometry. (n.d.). Determination of butyltin compounds in coastal sea-water samples using isotope dilution GC-ICP-MS. Retrieved from [Link]

-

International Journal of Environmental Research and Public Health. (n.d.). Fit-for-Purpose Assessment of QuEChERS LC-MS/MS Methods for Environmental Monitoring of Organotin Compounds in the Bottom Sediments of the Odra River Estuary. Retrieved from [Link]

- Google Patents. (n.d.). CN1962670A - Tetrabutyl tin preparation method.

- Analytical and Bioanalytical Chemistry. (2023, April 29). Validation of an isotope dilution mass spectrometry (IDMS) measurement procedure for the reliable quantification of steroid hormones in waters. Analytical and Bioanalytical Chemistry.

-

Agency for Toxic Substances and Disease Registry. (n.d.). TOXICOLOGICAL PROFILE FOR TIN AND TIN COMPOUNDS. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 四丁基锡-d36 ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | CAS 358731-92-7 | LGC Standards [lgcstandards.com]

- 5. Stannane, tetra(butyl-d9)- | C16H36Sn | CID 71309049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. texilajournal.com [texilajournal.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. resolvemass.ca [resolvemass.ca]

- 10. TETRABUTYLTIN | 1461-25-2 [chemicalbook.com]

- 11. Tetrabutyltin | C16H36Sn | CID 15098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound | 358731-92-7 [chemicalbook.com]

- 13. experts.illinois.edu [experts.illinois.edu]

- 14. researchgate.net [researchgate.net]

- 15. analchemres.org [analchemres.org]

- 16. www2.gov.bc.ca [www2.gov.bc.ca]

- 17. agilent.com [agilent.com]

- 18. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

An In-depth Technical Guide to Tetra-N-butyl-D36-tin: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Tetra-N-butyl-D36-tin, a deuterated organotin compound. It is intended for researchers, scientists, and drug development professionals who utilize isotopically labeled compounds in their work. This document delves into the core physicochemical properties, synthesis, analytical characterization, and key applications of this important molecule, offering both theoretical understanding and practical insights.

Introduction: The Significance of Isotopic Labeling

In the realm of chemical and pharmaceutical sciences, the strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), offers a powerful tool for elucidating reaction mechanisms, studying metabolic pathways, and enhancing the pharmacokinetic profiles of drug candidates. The increased mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond energy is the foundation of the kinetic isotope effect (KIE), where the cleavage of a C-D bond typically proceeds at a slower rate than that of a C-H bond. This phenomenon is leveraged in various scientific disciplines.[1][2]

This compound, in which all 36 hydrogen atoms of the four butyl chains are replaced with deuterium, is a prime example of a fully deuterated internal standard and mechanistic probe. Its chemical inertness in many applications, coupled with its distinct mass spectrometric and NMR signatures, makes it an invaluable tool for precise quantification and mechanistic studies.

Physicochemical Properties

The complete deuteration of the butyl chains in this compound results in a significant increase in its molecular weight compared to its non-deuterated analog, tetrabutyltin. This mass difference is fundamental to its application as an internal standard in mass spectrometry.

| Property | This compound | Tetra-n-butyltin |

| Molecular Formula | C16D36Sn / (CD3CD2CD2CD2)4Sn | C16H36Sn |

| Molecular Weight | 383.39 g/mol [3][4] | ~347.17 g/mol |

| CAS Number | 358731-92-7[3][5][6] | 1461-25-2[5][6] |

| Appearance | Colorless liquid[3] | Colorless, lipophilic oil[7] |

| Density | 1.165 g/mL at 25 °C[4] | ~1.05 g/cm³ at 20 °C |

| Boiling Point | 145 °C (lit.)[4] | 145 °C at 10 mmHg |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Chemical Purity | Typically ≥98% | Varies by grade |

Synthesis of this compound

The synthesis of this compound is typically achieved through a Grignard reaction, a well-established method for forming carbon-carbon and carbon-heteroatom bonds. The key to this synthesis is the use of a fully deuterated butyl Grignard reagent.

Synthetic Workflow Overview

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

1-Bromobutane-d9 (≥98 atom % D)

-

Magnesium turnings

-

Tin(IV) chloride (SnCl4)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Grignard Reagent Preparation:

-

Under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings to a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Add a small volume of anhydrous diethyl ether to cover the magnesium.

-

Dissolve 1-bromobutane-d9 in anhydrous diethyl ether and add it to the dropping funnel.

-

Add a few drops of the 1-bromobutane-d9 solution to the magnesium. The reaction is initiated, as evidenced by cloudiness and gentle refluxing. If the reaction does not start, gentle warming may be applied.

-

Once initiated, add the remaining 1-bromobutane-d9 solution dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting greyish solution is the butyl-d9-magnesium bromide Grignard reagent.

-

-

Reaction with Tin(IV) Chloride:

-

Cool the Grignard reagent to 0 °C in an ice bath.

-

Dissolve tin(IV) chloride in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the tin(IV) chloride solution dropwise to the stirred Grignard reagent. A molar ratio of at least 4:1 of the Grignard reagent to tin(IV) chloride should be used to ensure complete substitution.[4]

-

After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

-

Work-up and Purification:

-

Cool the reaction mixture again to 0 °C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by vacuum distillation to obtain pure this compound as a colorless liquid.[4]

-

Analytical Characterization

The identity, purity, and isotopic enrichment of this compound are confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a primary tool for the structural elucidation of organometallic compounds.[4] A multi-nuclear NMR approach is employed for this compound.

-

¹H NMR: This is primarily used to determine the degree of deuteration. In a fully deuterated sample, the proton signals should be nearly absent. Small residual signals can be integrated to quantify any remaining protons and calculate the isotopic enrichment.[4]

-

¹³C NMR: The ¹³C spectrum will show signals for the butyl carbons, which will appear as multiplets due to coupling with deuterium.

-

¹¹⁹Sn NMR: Tin has several NMR-active isotopes, with ¹¹⁹Sn being the most sensitive. The chemical shift in the ¹¹⁹Sn NMR spectrum is highly sensitive to the coordination environment of the tin atom, providing valuable structural information.

General NMR Sample Preparation Protocol:

-

Weigh approximately 5-25 mg of the this compound sample.

-

Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, benzene-d6) in a clean, dry vial.

-

Filter the solution through a pipette with a small plug of glass wool into a clean NMR tube to remove any particulate matter.

-

Cap the NMR tube and place it in the spectrometer.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic distribution of the compound.

-

Electron Ionization (EI-MS): This technique will show the molecular ion peak (M+) and characteristic fragmentation patterns, such as the successive loss of deuterated butyl groups.[8]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for using this compound as an internal standard. The compound is well-separated from its non-deuterated analog and other analytes by GC, and the mass spectrometer provides specific detection and quantification.

Applications in Research and Development

The primary application of this compound is as an internal standard for the quantitative analysis of tetrabutyltin and other organotin compounds.[4]

Internal Standard for Quantitative Analysis

In quantitative analysis, an internal standard is a compound added in a constant amount to samples, the calibration standard, and the blank. The response of the analyte is measured relative to that of the internal standard to correct for variations in sample injection, instrument response, and sample work-up.

This compound is an ideal internal standard for the analysis of tetrabutyltin because:

-

It is chemically similar to the analyte, so it behaves similarly during sample preparation and analysis.

-

It has a different mass, allowing it to be distinguished from the analyte by the mass spectrometer.

-

It is not naturally present in the samples being analyzed.

Workflow for using this compound as an internal standard in GC-MS:

Sources

- 1. CN109265304B - Synthesis method of deuterated compound - Google Patents [patents.google.com]

- 2. Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy [jscimedcentral.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. chem.tamu.edu [chem.tamu.edu]

- 7. Tetrabutyl titanate [webbook.nist.gov]

- 8. analchemres.org [analchemres.org]

An In-Depth Technical Guide to the Isotopic Enrichment of Tetra-N-butyl-D36-tin

Introduction: The Nexus of Isotopic Labeling and Organometallic Chemistry

In the precise world of analytical chemistry and drug development, the ability to quantify molecules with unerring accuracy is paramount. Isotopic enrichment, the process of increasing the abundance of a specific isotope in a sample, provides the tools to achieve this precision.[1][2] By replacing hydrogen atoms with their stable, heavier isotope, deuterium (²H or D), we create molecular analogues that are chemically identical to the parent compound but physically distinguishable by mass. This guide delves into the synthesis, characterization, and application of a uniquely powerful tool in this domain: Tetra-N-butyl-D36-tin (Sn(C₄D₉)₄).

The Significance of Perdeuteration in an Analytical Context

Tetra-n-butyltin, a colorless oily liquid, serves as a crucial precursor for the synthesis of tributyltin (TBT) and dibutyltin (DBT) compounds, which have been widely used as PVC stabilizers and biocides.[3][4] The persistence and toxicity of these organotin compounds in the environment necessitate sensitive and accurate monitoring. Complete deuteration of the four butyl chains to create this compound results in a significant mass shift (+36 Da) from its protonated counterpart. This substantial mass difference makes it an ideal internal standard for quantitative analysis using mass spectrometry.

This compound: The Gold-Standard Internal Standard

The core principle behind using a deuterated internal standard is Stable Isotope Dilution (SID), a quantitative mass spectrometry technique renowned for its high accuracy and precision.[5] Because deuterated standards are chemically identical to the analyte, they exhibit nearly identical behavior during sample preparation, chromatography, and ionization.[6][7][8] This co-elution and similar response to matrix effects allow the deuterated standard to perfectly compensate for variations and sample loss, making it the "gold standard" for robust bioanalytical and environmental testing.[5]

Synthesis of this compound: A Multi-Step Approach

The synthesis of fully deuterated tetra-n-butyltin is a meticulous process that hinges on the classic Grignard reaction, a powerful method for forming carbon-carbon bonds. The overall strategy involves preparing a fully deuterated Grignard reagent and subsequently reacting it with tin(IV) chloride under controlled, anhydrous conditions.[9]

Overall Synthetic Workflow

The synthesis is logically divided into three primary stages: preparation of the deuterated alkyl halide, formation of the Grignard reagent, and the final alkylation of tin tetrachloride. Each step requires rigorous control of the reaction environment to maximize yield and isotopic purity.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Step 1 - Synthesis of n-Butyl-d9-bromide

The foundational step is the conversion of a commercially available, highly enriched deuterated alcohol, n-butanol-d10, into the corresponding alkyl bromide. This is achieved via an SN2 reaction where hydrogen bromide is generated in situ from sodium bromide and sulfuric acid.[10][11]

Protocol:

-

In a round-bottom flask equipped with a reflux condenser, combine sodium bromide and deuterated water (D₂O).

-

Add n-butanol-d10 to the flask. Cool the mixture in an ice bath to between 5-10°C.

-

Slowly and with constant stirring, add concentrated sulfuric acid dropwise, ensuring the temperature does not rise significantly.

-

Once the addition is complete, remove the ice bath and heat the mixture to reflux for 30-45 minutes.

-

After reflux, configure the apparatus for distillation. Distill the mixture, collecting the crude n-butyl-d9-bromide. The product is denser than the aqueous solution and will form the lower layer.

-

Wash the collected distillate sequentially with water, concentrated H₂SO₄ (cold), water, and a 10% sodium bicarbonate solution to remove unreacted alcohol, ethers, and acidic impurities.

-

Dry the purified product over anhydrous calcium chloride and re-distill to obtain pure n-butyl-d9-bromide.

| Reagent/Material | Quantity (1 eq basis) | Molar Mass ( g/mol ) | Purpose |

| n-Butanol-d10 | 1.0 eq | 84.18 | Deuterated Starting Material |

| Sodium Bromide (NaBr) | 1.2 eq | 102.89 | Bromide Source |

| Sulfuric Acid (H₂SO₄) | 1.2 eq | 98.08 | Catalyst & Dehydrating Agent |

| Deuterated Water (D₂O) | As needed | 20.03 | Solvent |

Experimental Protocol: Step 2 & 3 - Grignard Reaction and Tin Alkylation

This phase requires strict anhydrous conditions, as Grignard reagents react readily with water.[12]

Protocol:

-

Grignard Formation:

-

Place magnesium turnings in a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon or Nitrogen).

-

Add anhydrous diethyl ether.

-

Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[13]

-

Slowly add a solution of n-butyl-d9-bromide in anhydrous diethyl ether to the magnesium suspension. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the rate of addition.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting grey solution is the Grignard reagent, n-butyl-d9-magnesium bromide.

-

-

Alkylation of Tin(IV) Chloride:

-

In a separate flame-dried flask, prepare a solution of tin(IV) chloride in anhydrous diethyl ether. Cool this solution in an ice bath.

-

Slowly, and with vigorous stirring, add the prepared Grignard reagent to the tin(IV) chloride solution. A 4:1 molar ratio of Grignard reagent to SnCl₄ is required.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1 hour to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture and slowly quench it by pouring it over a mixture of crushed ice and a saturated ammonium chloride solution.

-

Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation.

-

Purify the resulting crude oil by vacuum distillation to yield pure this compound as a colorless liquid.

-

| Reagent/Material | Quantity (1 eq basis) | Molar Mass ( g/mol ) | Purpose |

| n-Butyl-d9-bromide | 4.0 eq | 146.04 | Deuterated Alkyl Source |

| Magnesium (Mg) | 4.0 eq | 24.31 | Grignard Metal |

| Tin(IV) Chloride (SnCl₄) | 1.0 eq | 260.52 | Tin Source |

| Anhydrous Diethyl Ether | As needed | 74.12 | Solvent |

Analytical Validation of Isotopic Enrichment

Confirming the successful incorporation of deuterium and quantifying the isotopic purity are critical validation steps. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy provides a comprehensive characterization.[14]

Caption: Analytical workflow for enrichment validation.

Mass Spectrometry (MS) for Isotopic Distribution

High-resolution mass spectrometry (HRMS) is the definitive technique for determining isotopic enrichment.[15] It can resolve the mass difference between the desired perdeuterated molecule and any partially deuterated or non-deuterated species.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., hexane).

-

Inject the sample into a GC-MS system equipped with a column suitable for separating organometallic compounds.

-

Acquire the mass spectrum of the eluting peak corresponding to the product.

-

Analyze the mass spectrum to determine the relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms).

-

Calculate the isotopic purity by comparing the measured intensity of the fully deuterated molecular ion peak to the sum of intensities of all related isotopologue peaks.[16][17]

| Species | Theoretical Mass (Da) | Expected Abundance |

| Tetra-n-butyl-tin (d0) | 348.19 | < 0.1% |

| Tetra-n-butyl-tin (d35) | 383.41 | Low |

| Tetra-n-butyl-tin (d36) | 384.42 | > 98% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides orthogonal validation of the deuteration. While MS confirms the mass, NMR confirms the specific locations of the deuterium atoms (or lack of protons).

-

¹H NMR (Proton NMR): This technique is used to confirm the absence of protons.[18] In a highly enriched sample of this compound, the characteristic signals for the butyl group protons should be virtually nonexistent, leaving only solvent signals and potential trace impurity peaks.

-

²H NMR (Deuterium NMR): This method directly detects the deuterium nuclei.[19][20] The ²H NMR spectrum will show signals at chemical shifts analogous to where the protons would appear in the ¹H NMR spectrum of the unlabeled compound, providing direct evidence and confirmation of deuterium incorporation at the expected positions.[21]

Application in Quantitative Analysis: Stable Isotope Dilution

The primary application for this compound is as an internal standard in SID-MS workflows for the quantification of tetra-n-butyltin and related organotin compounds.[5]

Caption: Workflow for a quantitative LC-MS/MS assay.

Protocol: General SID-MS Workflow

-

Sample Spiking: A known quantity of the this compound internal standard is added to the unknown sample at the earliest stage of sample preparation.

-

Sample Preparation: The sample (e.g., water, soil extract, tissue homogenate) is subjected to an extraction and clean-up procedure to isolate the analytes of interest. Both the native analyte and the deuterated internal standard will experience identical losses during this process.

-

LC-MS/MS Analysis: The prepared sample is injected into an LC-MS/MS system. The analyte and the internal standard co-elute from the LC column but are distinguished by their different masses in the mass spectrometer.

-

Data Processing: The peak areas for the analyte and the internal standard are integrated.

-

Quantification: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against known concentrations of the analyte. The concentration in the unknown sample is then calculated from its peak area ratio using this calibration curve.[5]

Conclusion

The isotopic enrichment of tetra-n-butyltin to yield this compound represents a sophisticated convergence of synthetic organometallic chemistry and high-precision analytical science. The synthesis, while demanding, produces a molecule of immense value for researchers in environmental science, toxicology, and drug development. Through rigorous analytical validation using MS and NMR, the high isotopic purity of this standard can be confirmed. Its application as an internal standard in stable isotope dilution mass spectrometry provides unparalleled accuracy, enabling researchers to quantify organotin compounds in complex matrices with the highest degree of confidence.

References

-

Wrackmeyer, B. (1999). Transmetalation of Tetraalkynyltin Compounds with Grignard Reagents: Access to Mono- and Dialkyltin Products. Angewandte Chemie International Edition, 38(3), 402-404. Available at: [Link]

-

Wi, S., Li, M., Su, Y., & Laskar, D. D. (2018). Deuterium incorporation in biomass cell wall components by NMR analysis. Analyst, 143(15), 3689-3696. Available at: [Link]

-

González-Antuña, A., Rodríguez, R., & Rodríguez-González, P. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry. Journal of Mass Spectrometry, 49(12), 1217-1226. Available at: [Link]

-

Murphy, R. C., & Clay, K. L. (2005). Determination of Complex Isotopomer Patterns in Isotopically Labeled Compounds by Mass Spectrometry. Analytical Chemistry, 77(21), 6845-6852. Available at: [Link]

-

ResearchGate. (2014). Determination of the enrichment of isotopically labelled molecules by mass spectrometry | Request PDF. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Available at: [Link]

-

International Journal of Pharmaceutical and Life Sciences. (2018). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Available at: [Link]

-

Cerno Bioscience. Isotope Labeling. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available at: [Link]

-

Wikipedia. Deuterium NMR. Available at: [Link]

-

ResolveMass Laboratories Inc. (2025). Isotopic Purity Using LC-MS. Available at: [Link]

-

Wikipedia. Isotopic labeling. Available at: [Link]

-

Isotope Tracer. How Isotopes Are Identified - Isotope Detection Methods. Available at: [Link]

-